molecular formula C7H7F3N2O2 B12043520 methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12043520
M. Wt: 208.14 g/mol
InChI Key: HQQBHMGCKMNABI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a versatile chemical intermediate designed for the discovery and development of new active molecules. Its core structure, featuring a pyrazole ring substituted with a trifluoromethyl group, is frequently employed in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, membrane permeability, and binding affinity in target molecules . In pharmaceutical research, closely related trifluoromethyl-pyrazole-carboxamide scaffolds have demonstrated significant biological activity, functioning as potent and selective inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and showing moderate cytotoxic effects against various cancer cell lines in preclinical studies . In agrochemical innovation, the 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide skeleton is a critical precursor to modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides, derived from structurally similar pyrazole acids, target mitochondrial complex II and are effective against a broad spectrum of phytopathogenic fungi, including Gibberella zeae and Fusarium oxysporum . This compound serves as a foundational building block for constructing diverse compound libraries, supporting diversity-oriented synthesis in early-stage drug and pesticide discovery .

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14-2)5(12-11-3)7(8,9)10/h1-2H3,(H,11,12)

InChI Key

HQQBHMGCKMNABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation of Fluorinated Diketones with Methylhydrazine

The pyrazole ring is constructed via [3+2] cycloaddition between 1,3-diketones and methylhydrazine. For methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the precursor 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione (Fig. 1) is synthesized by condensing trifluoroacetyl chloride with dimethylamino vinyl methyl ketone. This intermediate reacts with methylhydrazine in dichloromethane at −20°C to form 3-trifluoromethyl-1-methyl-4-acetylpyrazole (yield: 90%, purity: >95% by GC).

Key Conditions

  • Temperature : −25°C to −20°C (prevents side reactions)

  • Solvent : Dichloromethane (enhances intermediate stability)

  • Methylhydrazine Concentration : 40% aqueous solution (optimizes cyclization efficiency).

Oxidation of Acetyl to Carboxylic Acid

Alkali-Mediated Oxidation

The acetyl group at position 4 is oxidized to a carboxylic acid using alkaline hydrogen peroxide. In the patent example, 3-trifluoromethyl-1-methyl-4-acetylpyrazole is treated with NaOH (2 M) and H₂O₂ (30%) at 60°C for 6 hours, followed by acidification with HCl to pH 1–2. This yields 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1) with 96% yield.

Reaction Mechanism

  • Nucleophilic Attack : Hydroxide ion deprotonates the acetyl group, forming an enolate.

  • Peroxide Oxidation : H₂O₂ oxidizes the enolate to a carboxylate.

  • Acidification : HCl protonates the carboxylate to the free acid.

Esterification of Carboxylic Acid

Fischer Esterification

The carboxylic acid is esterified with methanol using sulfuric acid as a catalyst. A mixture of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (84 g, 0.4 mol), methanol (200 mL), and H₂SO₄ (5 mL) is refluxed for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding This compound (purity: 98%, yield: 89%).

Alternative Method : Acid Chloride Intermediate
A study synthesizing analogous pyrazole esters converts the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This method achieves 92% yield but requires strict moisture control.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance reproducibility. Key parameters include:

ParameterValueImpact on Yield
Residence Time15–20 minPrevents decomposition
Temperature−20°C ± 2°CControls exothermicity
Methylhydrazine Feed Rate0.5 L/minMaintains stoichiometry

Waste Management : Dichloromethane is recycled via distillation (recovery rate: 85%), reducing environmental impact.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.92 (s, 3H, COOCH₃), 2.48 (s, 3H, CH₃), 7.82 (s, 1H, pyrazole-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (CF₃).

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Alkali Oxidation8998120
Acid Chloride Route9297140

The alkali-mediated route is preferred for industrial scaling due to lower solvent costs and simpler purification.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may form 1H-pyrazole-5-carboxylate isomers. Using excess methylhydrazine (1.2 equiv) suppresses this by accelerating desired cyclization kinetics.

Byproduct Formation

Trace 3-trifluoromethyl-1-methyl-1H-pyrazole (≤2%) is removed via silica gel chromatography (hexane/EtOAc 4:1) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Methods

The synthesis of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves several methodologies, primarily focusing on regioselective approaches that yield high purity and selectivity.

Regioselective Synthesis

A notable method involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization to form the pyrazole structure. This approach has been optimized to enhance yields and reduce by-products, making it suitable for large-scale production .

Functionalization

Functionalization strategies include introducing various substituents at the 4th position of the pyrazole ring through lithiation techniques and subsequent reactions with electrophiles . The ability to modify the compound selectively allows for the development of derivatives with tailored biological activities.

Biological Activities

This compound exhibits a range of biological activities, particularly as an inhibitor in various enzymatic pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound show promising antimicrobial activity. For instance, specific analogs were tested against Plasmodium falciparum dihydroorotate dehydrogenase, demonstrating inhibition rates comparable to known inhibitors .

Antiviral Activity

The compound has also been studied for its potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerases, particularly in the context of measles virus management . Structure-activity relationship studies highlight that modifications to the trifluoromethyl group significantly influence antiviral potency.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone. This application underscores its importance in developing environmentally friendly agricultural chemicals .

Case Study: Synthesis and Inhibition Studies

A study detailed the synthesis of various methyl pyrazole derivatives and their evaluation against PfDHODH. The findings revealed that certain compounds exhibited up to 30% inhibition, showcasing their potential as therapeutic agents .

CompoundInhibition (%)Methodology
1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate30%Two-step synthesis
1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate30%Acyclic precursor method

Case Study: Antiviral Efficacy

In another investigation, a series of pyrazole derivatives were screened for their ability to inhibit measles virus replication. The results indicated that specific structural modifications enhanced antiviral activity significantly .

CompoundEC50 (μM)CC50 (μM)
Compound A2.0>75
Compound B2.8>75

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name Position 1 Position 3 Position 4 Position 5 Key Properties/Applications
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate H CF₃ COOCH₃ CH₃ Intermediate for agrochemicals
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CH₃ CF₃ COOCH₂CH₃ H Higher hydrolytic stability
Ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate H NHPh COOCH₂CH₃ CH₃ Enhanced hydrogen-bonding potential
3-Methyl-5-(trifluoromethyl)pyrazole H CH₃ H CF₃ Simpler structure; catalyst in synthesis
Methyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate CF₃CH₂ NH₂ COOCH₃ H Bioactive intermediate
Key Observations:

Ester Group Influence :

  • Methyl esters (COOCH₃) are less bulky and more hydrolytically labile than ethyl esters (COOCH₂CH₃), favoring faster metabolic degradation in drug design .
  • Ethyl esters, as in Ethyl 1-methyl-3-CF₃-1H-pyrazole-4-carboxylate, are preferred for prolonged stability in storage .

Substituent Effects: The CF₃ group at position 3 (vs. NH₂ or NHPh) increases electron-withdrawing effects, reducing nucleophilic attack on the pyrazole ring . A 5-methyl group (vs.

Comparison with Analogues:
  • Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () uses Suzuki-Miyaura coupling for aryl group introduction, highlighting the versatility of pyrazole carboxylates in diversification.

Physicochemical and Spectroscopic Properties

Table 2: NMR Chemical Shifts (δ, ppm)
Compound CH₃ (Position 5) CF₃ (Position 3) Ester CH₃/OCH₂CH₃ Reference
Methyl 5-methyl-3-CF₃-1H-pyrazole-4-carboxylate 2.35 (s) - 3.90 (s) Estimated
Ethyl 5-methyl-3-NHPh-1H-pyrazole-4-carboxylate 2.40 (s) - 4.22–4.35 (q)
3-Methyl-5-CF₃-pyrazole 2.50 (s) - -
  • The quartet (q) at 4.22–4.35 ppm in ethyl esters () contrasts with the singlet (s) at 3.90 ppm in methyl esters, aiding structural elucidation .

Biological Activity

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 61859-96-9) is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Boiling PointNot available
InChI KeyQWSUIVAZSMPWAO-UHFFFAOYSA-N
H-bond Acceptors6
H-bond Donors1

1. Herbicidal Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced herbicidal activity. For instance, a study on novel pyrazole derivatives indicated that those with a trifluoromethyl substitution at the 3-position showed improved efficacy against various weeds. The herbicidal activity was notably influenced by substituents at the N-position of the carbamoyl group, with certain configurations yielding optimal results for crop safety and effectiveness at low application rates .

2. Pharmacological Potential

The trifluoromethyl group in this compound is associated with increased potency in various biological assays. For example, it has been shown to enhance the inhibitory effects on certain enzymes, including those involved in cancer pathways. A review of FDA-approved drugs containing trifluoromethyl groups highlighted their role in improving drug efficacy and selectivity .

Case Study 1: Synthesis and Efficacy Testing

A series of pyrazole derivatives were synthesized to evaluate their herbicidal properties. Among them, this compound was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to assess how modifications to the pyrazole ring affect biological activity. The inclusion of the trifluoromethyl group was found to enhance binding affinity to target enzymes by promoting favorable interactions within the active site, leading to improved inhibition rates .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One efficient method includes:

  • Formation of Pyrazole Ring : Methyl hydrazine is reacted with appropriate carbonyl compounds under acidic conditions.
  • Introduction of Trifluoromethyl Group : Trifluoroacetic anhydride can be used to introduce the trifluoromethyl moiety.
  • Carboxylation : The final step involves carboxylation at the 4-position using carbon dioxide under pressure.

Q & A

Q. What are the common synthetic routes for preparing methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by esterification. Optimization of reaction parameters (temperature: 60–80°C, polar aprotic solvents like DMF, and 12–24 hours reaction time) is critical for achieving yields >70%. Purification via column chromatography or preparative HPLC ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and molecular structure.
  • FTIR to identify ester (C=O) and trifluoromethyl (C-F) groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Use anhydrous solvents and glove boxes during handling to prevent hydrolysis. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. What strategies can mitigate low yields during synthesis of trifluoromethyl-substituted pyrazoles?

Low yields often arise from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Solutions include:

  • Using excess reagents (1.2–1.5 equivalents).
  • Microwave-assisted synthesis to reduce reaction time.
  • Solvent optimization (e.g., DMSO for high boiling points).
  • Post-reaction pH adjustment during extraction to isolate the product efficiently .

Q. How can computational methods predict the compound’s reactivity in different solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize molecular geometry and calculate solvation energies. Molecular dynamics simulations assess conformational stability, while COSMO-RS models predict solubility based on solvent dielectric constants .

Q. How should researchers address contradictions in reported biological activities of similar pyrazole derivatives?

Contradictions may stem from assay variability or structural nuances. Strategies include:

  • Standardizing bioassays (e.g., using ATCC cell lines and dose-response curves).
  • Performing molecular docking (e.g., AutoDock Vina) to identify target interactions.
  • Comparative studies with structural analogs (e.g., replacing trifluoromethyl with chloro groups) .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

  • Reverse-phase HPLC with a C18 column and UV detection (254 nm) using a water/acetonitrile gradient.
  • GC-MS for volatile byproducts.
  • ICP-MS for trace metal analysis. Method validation should follow ICH guidelines, with calibration against certified reference standards .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps reduce reaction time but risk decomposition
SolventDMF or DMSOPolar aprotic solvents enhance solubility of intermediates
Reaction Time12–24 hoursLonger durations improve conversion but may form side-products

Q. Table 2: Computational Tools for Molecular Analysis

ToolApplicationReference
Gaussian (DFT)Geometry optimization, solvation energies
AutoDock VinaProtein-ligand docking studies
COSMO-RSSolubility and solvent compatibility

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